molecular formula C19H21ClFN3O3S B6484853 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide CAS No. 899739-74-3

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide

Cat. No. B6484853
CAS RN: 899739-74-3
M. Wt: 425.9 g/mol
InChI Key: HGFFDMMNDWWSAW-UHFFFAOYSA-N
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Description

“N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide” is a chemical compound . It is a potent and selective D4 dopamine receptor ligand . This compound is used in scientific research for various applications, such as drug development and synthesis of novel compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula (Hill Notation): C20H24ClN3O2, molecular weight: 373.88, and it is a solid form . It is soluble in DMSO (22 mg/mL) but insoluble in water .

Mechanism of Action

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

Pharmacokinetics

It’s worth noting that the compound’s solubility in dmso is22 mg/mL , indicating that it may be well-absorbed in the body

Result of Action

As a ligand for the D4 dopamine receptor, it could potentially influence the functions regulated by this receptor, such as cognition, memory, and motor control .

properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-2-1-3-18(14-16)23-9-11-24(12-10-23)28(26,27)13-8-22-19(25)15-4-6-17(21)7-5-15/h1-7,14H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFFDMMNDWWSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide

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